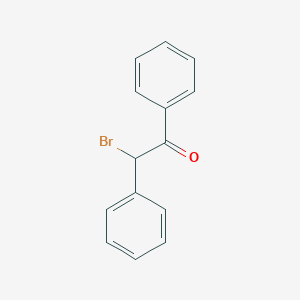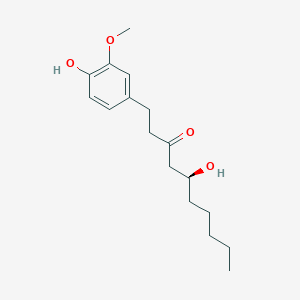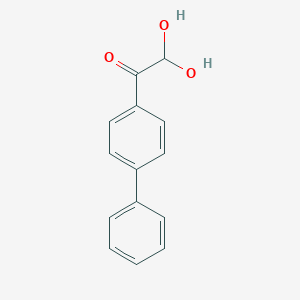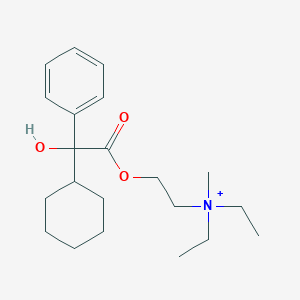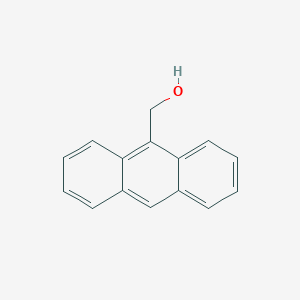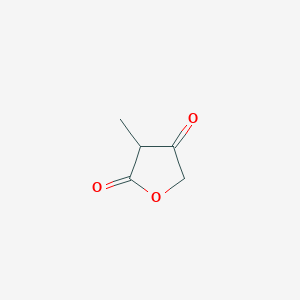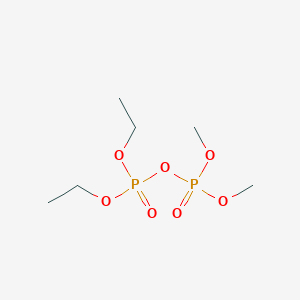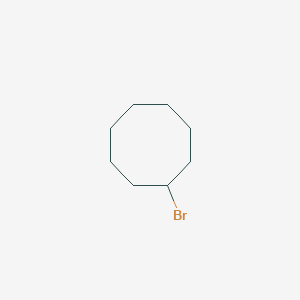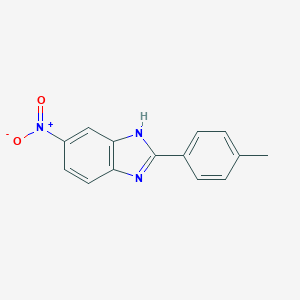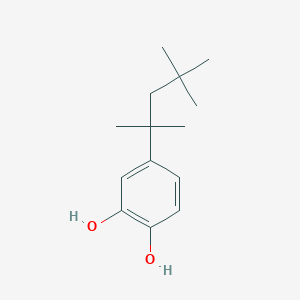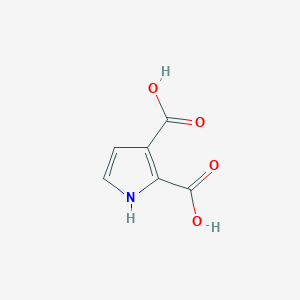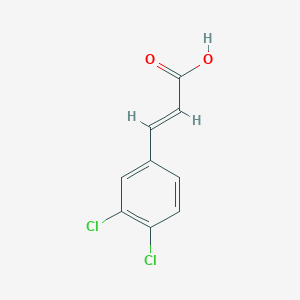
3,4-二氯肉桂酸
描述
3,4-Dichlorocinnamic acid is an organic compound with the molecular formula C9H6Cl2O2. It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
3,4-Dichlorocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
Target of Action
It is known to cause skin, eye, and respiratory tract irritation , suggesting that it may interact with proteins or receptors in these tissues.
Mode of Action
It is known to undergo photodimerization in the presence of water , which could potentially alter its interactions with its targets.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
It is known to cause skin, eye, and respiratory tract irritation , which suggests that it may induce inflammatory responses or disrupt normal cellular functions in these tissues.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Dichlorocinnamic acid. For instance, it undergoes photodimerization in the presence of water , which could potentially affect its stability and activity.
生化分析
Biochemical Properties
As a derivative of cinnamic acid, it may interact with enzymes, proteins, and other biomolecules involved in phenylpropanoid metabolism
Cellular Effects
Given its structural similarity to cinnamic acid, it may influence cell function by modulating the activity of enzymes involved in phenylpropanoid metabolism This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
3,4-Dichlorocinnamic acid, as a derivative of cinnamic acid, may be involved in phenylpropanoid metabolism This pathway involves various enzymes and cofactors, and can affect metabolic flux and metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dichlorocinnamic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation. The reaction conditions typically include heating the mixture under reflux.
Industrial Production Methods: In industrial settings, the production of 3,4-dichlorocinnamic acid may involve the use of advanced catalytic processes to enhance yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
化学反应分析
Types of Reactions: 3,4-Dichlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into 3,4-dichlorophenylpropionic acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: 3,4-Dichlorobenzoic acid.
Reduction: 3,4-Dichlorophenylpropionic acid.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
- 2,4-Dichlorocinnamic acid
- 2,6-Dichlorocinnamic acid
- 4-Chlorocinnamic acid
- 3,4-Dimethoxycinnamic acid
Comparison: 3,4-Dichlorocinnamic acid is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to other dichlorocinnamic acids, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.
属性
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLUFPHCTSFKNR-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-39-7, 7312-27-8 | |
| Record name | 3,4-Dichlorocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DICHLOROCINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',4'-dichlorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/480625A7SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the crystal structure of 3,4-dichlorocinnamic acid and how does it influence its reactivity?
A: 3,4-Dichlorocinnamic acid tends to crystallize in a specific arrangement called the β-form. This form is characterized by a short axis of approximately 4 Angstroms and is stabilized by interactions between chlorine atoms (Cl⋯Cl) and carbon atoms (C⋯C) within the crystal lattice []. This specific arrangement allows for neighboring molecules within the crystal to react when exposed to UV light, leading to photodimerization.
Q2: What happens when 3,4-dichlorocinnamic acid crystals are exposed to UV light?
A: Upon UV irradiation, 3,4-dichlorocinnamic acid undergoes photodimerization, specifically forming the β-truxinic acid type dimer [, ]. This dimer is characterized by a cyclobutane ring formed by the joining of two molecules of 3,4-dichlorocinnamic acid at their double bonds.
Q3: Can other molecules influence the photodimerization of 3,4-dichlorocinnamic acid?
A: Research shows that the presence of certain hydrocarbons during the photodimerization of 3,4-dichlorocinnamic acid can influence both the reaction rate and the crystallinity of the resulting dimer []. Interestingly, these hydrocarbons, ranging from linear alkanes to cyclic hydrocarbons like cyclohexane and benzene, can become incorporated into the dimer structure.
Q4: What are the implications of hydrocarbons influencing the photodimerization process?
A: The ability of hydrocarbons to influence both the reaction kinetics and product properties of 3,4-dichlorocinnamic acid photodimerization suggests a complex interplay between the reactants and the surrounding environment within the crystal lattice. This finding opens avenues for controlling and tailoring the outcome of solid-state reactions by manipulating the reaction medium. Further investigation into the specific mechanisms of hydrocarbon incorporation could provide valuable insights for crystal engineering and the design of materials with specific properties [].
- Desiraju, G. R., et al. (1984). "Mixed Crystals of 6-Chloro-3,4-methylenedioxycinnamic Acid with 2,4- and 3,4-Dichlorocinnamic Acids; Structure, Topochemistry, and Intermolecular Interactions." Journal of the Chemical Society, Perkin Transactions 2, (12), 1795–1802.
- Cohen, M. D., & Green, B. S. (1973). "Reactive Crystals. II. Participation of Hydrocarbons in the Solid‐State Photodimerization of 3,4‐Dichlorocinnamic Acid." The Journal of Chemical Physics, 59(5), 2584–2590.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


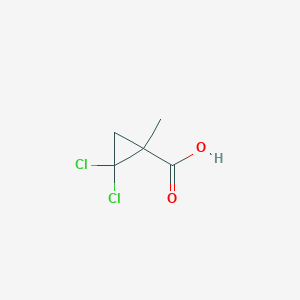
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B72526.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B72528.png)
